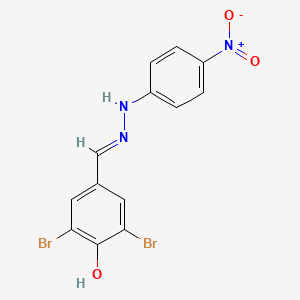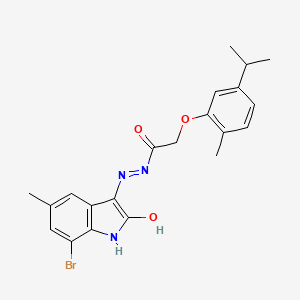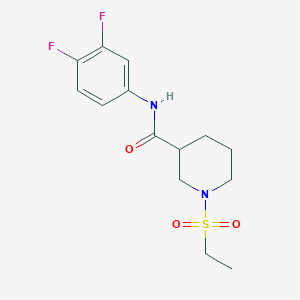![molecular formula C17H15ClN4O B6050711 2-(4-chlorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B6050711.png)
2-(4-chlorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide, commonly known as Clotrimazole, is an antifungal medication used to treat a variety of fungal infections. Clotrimazole belongs to the class of imidazole antifungals and has been extensively used in the field of medicine and research.
作用機序
Clotrimazole acts by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of the cell membrane and ultimately, the death of the fungi. Clotrimazole also inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs.
Biochemical and Physiological Effects:
Clotrimazole has been shown to have minimal toxicity and is generally well-tolerated. However, it can cause skin irritation and allergic reactions in some individuals. In addition, it has been shown to have some endocrine-disrupting effects, including the inhibition of testosterone synthesis.
実験室実験の利点と制限
Clotrimazole is a widely used antifungal agent and has been extensively studied in vitro and in vivo. It is readily available and relatively inexpensive, making it a cost-effective option for laboratory experiments. However, its effectiveness can vary depending on the type of fungus being studied.
将来の方向性
There are several potential future directions for the use of Clotrimazole in scientific research. One area of interest is its potential use as an antitumor agent, as it has been shown to inhibit the growth of several cancer cell lines. Another area of interest is its potential use as an antiparasitic agent, particularly in the treatment of malaria. Additionally, further research is needed to better understand the endocrine-disrupting effects of Clotrimazole and its potential impact on human health.
Conclusion:
Clotrimazole is a widely used antifungal medication that has been extensively studied in scientific research. Its mechanism of action involves the inhibition of ergosterol synthesis, leading to the disruption of fungal cell membranes. Clotrimazole has also been studied for its potential antitumor and antiparasitic activities. While it has several advantages as a laboratory reagent, its effectiveness can vary depending on the type of fungus being studied. Further research is needed to explore its potential applications and better understand its impact on human health.
合成法
Clotrimazole can be synthesized via different methods, including the reaction of 2-chlorophenyl isocyanate with pyridine-3-carboxaldehyde and imidazole in the presence of acetic anhydride. Another method involves the reaction of 2-chlorophenyl isocyanate with 2-(1H-imidazol-1-yl)pyridine in the presence of acetic acid. The final product is obtained by recrystallization from a suitable solvent.
科学的研究の応用
Clotrimazole has been extensively used in scientific research for its antifungal properties. It has been shown to inhibit the growth of various fungi, including Candida albicans, Aspergillus niger, and Trichophyton rubrum. Clotrimazole has also been studied for its potential antitumor and antiparasitic activities.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-15-5-3-13(4-6-15)10-16(23)21-11-14-2-1-7-20-17(14)22-9-8-19-12-22/h1-9,12H,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAFYKDQXZCVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CN=C2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-benzyl-2-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6050631.png)

![5-{5-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B6050636.png)

![1-[(1-butyryl-4-piperidinyl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6050650.png)
![N-cyclopentyl-4-[(2-methoxy-5-methylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B6050651.png)
![7-bromo-5-methyl-1H-indole-2,3-dione 3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6050654.png)

![propyl N-[2-oxo-4-(2-oxo-2-propoxyethoxy)-2H-chromen-3-yl]-N-(phenylsulfonyl)glycinate](/img/structure/B6050659.png)
![2-cyano-N-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6050667.png)
![2-cyclopropyl-6-{[3-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6050674.png)
![1-(2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxybenzoyl)-2-(methoxymethyl)piperidine](/img/structure/B6050677.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]pyridine](/img/structure/B6050687.png)
![N-[2-(dimethylamino)ethyl]-4-methoxy-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6050688.png)